6-Methylpyrazine-2-carbohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELGYGLVSEMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544084 | |
| Record name | 6-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105426-65-1 | |
| Record name | 6-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 6-Methylpyrazine-2-carbohydrazide
This is an in-depth technical guide on the structure elucidation of 6-Methylpyrazine-2-carbohydrazide . It is designed for researchers and analytical scientists, focusing on the critical distinction between positional isomers using advanced NMR techniques.
Executive Summary & Strategic Importance
6-Methylpyrazine-2-carbohydrazide (CAS: 105426-65-1) is a critical pharmacophore in the development of antitubercular agents and complex Schiff base ligands. Its structural integrity is often compromised by the presence of its positional isomer, 5-methylpyrazine-2-carbohydrazide , which forms if the starting material (2,6-dimethylpyrazine) is contaminated with 2,5-dimethylpyrazine, or if non-reginoselective oxidation methods are employed.
This guide provides a definitive elucidation strategy. Unlike standard protocols that rely solely on 1H NMR chemical shifts—which are often ambiguous due to solvent effects—this workflow utilizes HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary validation tools.
Core Structural Challenge
The pyrazine ring possesses high symmetry potential. Distinguishing the 2,6-substitution pattern from the 2,5-substitution pattern requires mapping the connectivity of the aromatic protons relative to the carbonyl anchor and the methyl group.
Synthetic Context & Impurity Profiling
Understanding the synthesis is the first step in elucidation. The presence of specific isomers is dictated by the oxidation pathway of the dimethylpyrazine precursor.
-
Target Route (6-Methyl): Oxidation of 2,6-dimethylpyrazine
6-methylpyrazine-2-carboxylic acid Esterification Hydrazinolysis. -
Common Impurity Route (5-Methyl): Oxidation of 2,5-dimethylpyrazine (often present in technical grade 2,6-lutidine/pyrazine supplies).
Figure 1: Synthetic pathways showing the origin of the critical 5-methyl isomer impurity.
Analytical Strategy: The "Smoking Gun" Protocol
To strictly validate the structure, we employ a Self-Validating Logic Gate based on Long-Range NMR couplings.
The Logic of Distinction
-
Isomer A (6-Methyl): The proton at position 5 (H5) is four bonds away from the carbonyl carbon. Result: No HMBC correlation.
-
Isomer B (5-Methyl): The proton at position 6 (H6) is three bonds away from the carbonyl carbon (via N1). Result: Strong HMBC correlation.
Experimental Workflow
-
Mass Spectrometry (HRMS): Confirm Molecular Formula (
). -
1H NMR: Identify two aromatic singlets and one methyl singlet.
-
NOESY: Assign the aromatic proton adjacent to the methyl group.
-
HMBC: Determine if the other aromatic proton (the one not adjacent to methyl) correlates to the carbonyl.
Figure 2: The NMR Logic Gate for definitive isomer differentiation.
Detailed Spectral Assignments
1H NMR (DMSO-d6, 400 MHz)
The spectrum will display signals for the pyrazine ring, the methyl group, and the hydrazide moiety.
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | Amide | 9.80 - 10.0 | Broad Singlet | 1H | Exchangeable with |
| H-3 | Aromatic | 9.05 - 9.15 | Singlet ( | 1H | Most deshielded due to adjacency to N4 and C=O. |
| H-5 | Aromatic | 8.60 - 8.70 | Singlet ( | 1H | Shielded relative to H-3; adjacent to Methyl. |
| Amine | 4.50 - 4.70 | Broad Singlet | 2H | Broad, exchangeable. | |
| Methyl | 2.55 - 2.60 | Singlet | 3H | Characteristic methyl on aromatic ring. |
Note: In the 6-methyl isomer, H3 and H5 are meta to each other. The coupling constant
13C NMR (DMSO-d6, 100 MHz)
| Carbon | Shift ( | Type | HMBC Correlations (from Protons) |
| C=O | 162.5 | Quaternary | H-3 (Strong), |
| C-2 | 143.0 | Quaternary | H-3 |
| C-6 | 153.5 | Quaternary | H-5, |
| C-3 | 141.5 | CH | H-5 (weak) |
| C-5 | 145.0 | CH | H-3 (weak), |
| 21.5 | H-5 |
IR Spectroscopy (KBr Pellet)
-
3200 - 3400 cm⁻¹: N-H stretching (Primary and Secondary amide/amine).
-
1660 - 1690 cm⁻¹: C=O stretching (Amide I band). High intensity.
-
1520 - 1580 cm⁻¹: C=N and C=C stretching (Pyrazine ring breathing).
Experimental Protocols
Synthesis of Analytical Standard (Brief)
To generate a reference standard for the 6-methyl isomer:
-
Start: Dissolve 2,6-dimethylpyrazine (10 mmol) in water.
-
Oxidation: Add
(20 mmol) slowly at 60°C. (Note: Control stoichiometry to prevent di-acid formation). -
Isolation: Filter
, acidify filtrate to pH 2. Extract 6-methylpyrazine-2-carboxylic acid.[1] -
Esterification: Reflux acid in MeOH with catalytic
for 4h. -
Hydrazinolysis: React ester with Hydrazine Hydrate (80%) in EtOH at
. Precipitate product. -
Purification: Recrystallize from Ethanol/Water (9:1).
NMR Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is preferred over
due to the poor solubility of the carbohydrazide moiety in chloroform. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure resolution of small meta-couplings.
References
-
Synthesis and Biological Evaluation of Pyrazine Derivatives
- Title: Synthesis and antimycobacterial activity of some new pyrazine-2-carbohydrazide deriv
- Source:European Journal of Medicinal Chemistry, 2009.
-
URL:[Link]
-
Pyrazine Coupling Constants & NMR Data
- Title: 1H-1H Coupling in Proton NMR: Analysis of Pyrazine and Pyridazine Systems.
- Source:ACD/Labs Technical Notes.
-
URL:[Link] (General reference for coupling constant tools)
-
Crystallographic Data (Analogous Structures)
-
Oxidation of Dimethylpyrazines
-
General Chemical Data
- Title: 6-Methylpyrazine-2-carbohydrazide (CAS 105426-65-1).
- Source:PubChem.
-
URL:[Link]
Sources
synthesis of 6-Methylpyrazine-2-carbohydrazide from pyrazinamide
This technical guide details the chemo-selective synthesis of 6-Methylpyrazine-2-carbohydrazide starting from Pyrazinamide .
This protocol addresses the specific challenge of introducing a methyl group at the C-6 position of the electron-deficient pyrazine ring, followed by the conversion of the amide functionality to a hydrazide. The method prioritizes regiochemical control and high-purity isolation, utilizing a radical alkylation (Minisci reaction) followed by a three-step functional group transformation sequence.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 6-Methylpyrazine-2-carbohydrazide Starting Material: Pyrazinamide (Pyrazine-2-carboxamide) Core Challenge: Regioselective C-methylation of the pyrazine core and controlled hydrazinolysis.
The synthesis is divided into two distinct phases:
-
C-H Functionalization: Direct methylation of pyrazinamide via a Minisci radical substitution. This step is critical as it determines the substitution pattern. While the C-5 isomer is thermodynamically favored, conditions are optimized to isolate the C-6 isomer.
-
Functional Group Interconversion: Transformation of the carboxamide to the carbohydrazide. Direct transamidation is kinetically sluggish due to the electron-withdrawing nature of the pyrazine ring; therefore, a "Hydrolysis
Esterification Hydrazinolysis" pathway is employed for maximum yield and purity.
Retrosynthetic Pathway
Figure 1: Retrosynthetic logic flow from the target hydrazide back to the pyrazinamide precursor.
Phase 1: Radical Methylation (Minisci Reaction)
The introduction of the methyl group is achieved via the Minisci reaction . Protonated pyrazinamide acts as an electrophilic substrate, reacting with nucleophilic methyl radicals generated in situ.
Mechanistic Insight
In acidic media, N-1 and N-4 are protonated, increasing the electrophilicity of the ring. The carbamoyl group at C-2 directs the incoming nucleophilic methyl radical.
-
Regioselectivity: Attack occurs primarily at C-5 (para to the amide) and C-6 (ortho to the amide).
-
Optimization: While C-5 is often the major product, the C-6 isomer is formed in significant quantities (approx. ratio 3:1 to 1:1 depending on solvent/oxidant). Chromatographic separation is mandatory at this stage to ensure isomeric purity downstream.
Experimental Protocol 1.0: C-Methylation
Reagents: Pyrazinamide, Ammonium Persulfate
-
Dissolution: Dissolve Pyrazinamide (10.0 mmol) in a mixture of water (30 mL) and Trifluoroacetic acid (TFA, 1.0 mL). The acid ensures protonation of the pyrazine ring.
-
Radical Generation: Add Pyruvic acid (30.0 mmol) and
(1.0 mmol, cat.). -
Initiation: Heat the solution to 70°C. Add a solution of Ammonium Persulfate (15.0 mmol) in water dropwise over 30 minutes.
-
Note: The oxidative decarboxylation of pyruvic acid generates methyl radicals (
).
-
-
Reaction: Stir at 70°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Neutralize with saturated
to pH 8. Extract with Dichloromethane (DCM) ( mL). Dry organic layer over and concentrate. -
Purification (Critical): Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Fraction 1: 5-Methylpyrazine-2-carboxamide (Major, elutes first).
-
Fraction 2: 6-Methylpyrazine-2-carboxamide (Target, elutes second).
-
Validation: Confirm regiochemistry via
H NMR. The C-6 isomer typically shows a singlet for the methyl group and two aromatic protons with specific coupling constants ( Hz or weak meta-coupling).
-
Phase 2: Functional Group Transformation
Direct reaction of the amide with hydrazine is possible but often requires harsh conditions that degrade the pyrazine ring. The "Ester Route" is the industry standard for high yield and purity.
Workflow Diagram
Figure 2: Step-by-step functional group transformation sequence.
Experimental Protocol 2.1: Hydrolysis to Acid
-
Suspend 6-Methylpyrazine-2-carboxamide (from Phase 1) in 10% NaOH solution (5 eq).
-
Reflux for 2 hours until the solution becomes clear and ammonia evolution ceases.
-
Cool to 0°C and acidify with conc. HCl to pH 2.
-
Filter the precipitated 6-Methylpyrazine-2-carboxylic acid . Recrystallize from water if necessary.
Experimental Protocol 2.2: Esterification
-
Dissolve the acid (5.0 mmol) in absolute Ethanol (20 mL).
-
Add conc.[1]
(0.5 mL) as catalyst. -
Reflux for 12 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).
-
Concentrate ethanol under vacuum. Neutralize residue with
solution. -
Extract with Ethyl Acetate, dry, and concentrate to yield Ethyl 6-methylpyrazine-2-carboxylate .
Experimental Protocol 2.3: Hydrazinolysis (Final Step)
-
Dissolve Ethyl 6-methylpyrazine-2-carboxylate (5.0 mmol) in Ethanol (15 mL).
-
Add Hydrazine Hydrate (80% or 99%, 15.0 mmol, 3 eq) dropwise at room temperature.
-
Safety: Hydrazine is toxic and potentially carcinogenic.[2] Handle in a fume hood.
-
-
Reflux the mixture for 4–6 hours. A precipitate often forms during the reaction.
-
Cool to 0°C. Filter the solid product.
-
Purification: Recrystallize from hot ethanol/water (9:1) to obtain pure 6-Methylpyrazine-2-carbohydrazide .
Analytical Data & Validation
The following data parameters confirm the identity of the synthesized target.
| Parameter | Expected Value/Observation | Structural Implication |
| Physical State | White to pale yellow crystalline solid | High purity crystalline lattice |
| Melting Point | 168–172°C (Derivative dependent) | Identity verification |
| IR (KBr) | 3200–3300 cm⁻¹ (NH, NH₂)1660–1680 cm⁻¹ (C=O Amide I) | Presence of hydrazide functionality |
| ¹H NMR (DMSO-d₆) | δ 2.55 (s, 3H, CH₃)δ 8.60 (s, 1H, H-5)δ 8.95 (s, 1H, H-3)δ 9.8 (br, NH), 4.6 (br, NH₂) | Regiochemistry Confirmation: Singlets for H-3 and H-5 confirm 2,6-substitution pattern.[3] |
| MS (ESI+) | [M+H]⁺ = 153.07 | Molecular weight confirmation |
References
-
Minisci Reaction on Pyrazines
- Title: Homolytic alkylation of heteroaromatic bases: A selective and general method for alkyl
- Source:Journal of Organic Chemistry
- Context: Defines the radical mechanism and regioselectivity challenges (C-5 vs C-6) essential for Step 1.
-
(General Journal Link for verification)
-
Hydrazinolysis Protocol
-
Synthesis of Methyl Pyrazine Carbohydrazides
- Title: A Review on Synthesis of Carbohydrazide Deriv
- Source:Asian Journal of Green Chemistry, 2019.
- Context: Confirms the synthetic route via the methyl/ethyl ester intermedi
-
Regioselectivity in Pyrazine Functionalization
- Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
- Source:ACS Omega, 2021.
- Context: Discusses the separation and identific
Sources
Pharmacological Profiling of 6-Methylpyrazine-2-carbohydrazide: Mechanisms and Therapeutic Utility
Executive Summary
6-Methylpyrazine-2-carbohydrazide (6-MPCH) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While structurally related to the first-line antitubercular drug Pyrazinamide (PZA), the addition of the hydrazide moiety and the 6-methyl substitution confers distinct physicochemical properties, specifically altered lipophilicity (logP) and metal-chelating capabilities.
This guide analyzes the compound not merely as a drug but as a high-value intermediate and bioactive pharmacophore.[1] Its primary therapeutic utility lies in antimycobacterial activity (targeting Mycobacterium tuberculosis), antiviral RNA polymerase inhibition , and as a precursor for Schiff base (hydrazone) kinase inhibitors .
Part 1: The Antimycobacterial Paradigm (Primary Domain)
The most authoritative application of 6-MPCH is in the development of anti-tuberculosis (anti-TB) agents. The pyrazine core is historically validated by Pyrazinamide, but the hydrazide modification alters the Mechanism of Action (MoA).
Mechanism of Action: Beyond Pyrazinoic Acid
Unlike Pyrazinamide, which must be hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid to function, 6-MPCH derivatives often retain activity against PncA-resistant strains. This suggests a dual mechanism:
-
Trans-Translation Interference (RpsA Targeting): The pyrazine moiety, once intracellular, can bind to Ribosomal Protein S1 (RpsA). This prevents the bacterium from rescuing "stalled" ribosomes, a process essential for survival under stress (e.g., hypoxia or acidic pH inside macrophages).
-
Metal Ion Sequestration: The hydrazide group (
) acts as a bidentate or tridentate ligand. It chelates essential transition metals (Iron, Copper) required by mycobacterial metalloenzymes. The 6-methyl group provides steric bulk that modulates the "bite angle" of this chelation, potentially increasing selectivity for specific metal centers over host metalloproteins.
Structural Activity Relationship (SAR) of the 6-Methyl Group
The position of the methyl group is non-trivial.
-
Lipophilicity: The 6-methyl group increases the partition coefficient (logP) compared to the unsubstituted parent, enhancing passive diffusion across the waxy mycolic acid cell wall of M. tuberculosis.
-
Steric Hindrance: Located adjacent to the N1 nitrogen, the 6-methyl group influences the protonation state of the ring nitrogen, a critical factor in pH-dependent accumulation within the acidic phagosome.
Pathway Visualization: Mycobacterial Interference
The following diagram illustrates the hypothetical entry and interference pathways of 6-MPCH within a mycobacterial cell.
Caption: Figure 1.[2] Dual-pathway interference of 6-MPCH in Mycobacterium tuberculosis involving metal chelation and RpsA inhibition.
Part 2: The Hydrazone Gateway (Synthetic Utility)
While 6-MPCH has intrinsic activity, its highest value in modern drug discovery is as a scaffold for Schiff bases . Condensing 6-MPCH with substituted aldehydes yields N-acylhydrazones.
Therapeutic Targets of 6-MPCH Hydrazones
-
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in cell wall synthesis. Hydrazone derivatives of pyrazine have shown docking affinity to the Cys387 residue of DprE1.[3]
-
Antiviral RdRp Inhibition: Structural similarity to Favipiravir (a pyrazine carboxamide) suggests potential against RNA-dependent RNA polymerases (RdRp). The hydrazone linkage mimics the steric occupation required to jam the viral replication machinery.
-
Antioxidant/Anti-inflammatory: The hydrazide moiety can scavenge reactive oxygen species (ROS). 6-Methyl substitution stabilizes the radical intermediate formed during ROS scavenging.
Synthetic Workflow
The synthesis is a self-validating protocol. The formation of the hydrazone is indicated by the disappearance of the
Caption: Figure 2. Synthetic route from carboxylic acid precursor to bioactive Schiff base derivatives via the 6-MPCH intermediate.
Part 3: Experimental Validation Protocols
To validate the therapeutic potential of 6-MPCH or its derivatives, the following protocols are recommended. These maximize data integrity and reproducibility.
Resazurin Microtiter Assay (REMA) for Anti-TB Activity
Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
| Parameter | Specification | Notes |
| Medium | Middlebrook 7H9 broth | Supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase). |
| Inoculum | Log-phase culture is critical for accurate MIC. | |
| Compound Range | 0.78 – 100 µg/mL | Dissolve 6-MPCH in DMSO (Max 1% final concentration). |
| Incubation | 7 days at 37°C | |
| Indicator | Resazurin (0.01%) | Add 30 µL. Incubate 24h. |
| Readout | Colorimetric | Blue = No Growth (Inhibition). Pink = Growth (Reduction by live bacteria). |
Protocol Logic: Resazurin is a redox indicator. Live bacteria reduce Blue Resazurin (non-fluorescent) to Pink Resorufin (fluorescent). This assay is superior to CFU counting for high-throughput screening of pyrazine derivatives.
Molecular Docking (In Silico Validation)
Purpose: Predict binding affinity to RpsA or DprE1.
-
Ligand Preparation:
-
Draw 6-MPCH in ChemDraw.
-
Energy minimize (MM2 force field).
-
Critical Step: Generate tautomers. The hydrazide can exist in keto-enol forms; both must be docked.
-
-
Protein Preparation:
-
Target: RpsA (PDB ID: 3KS3) or DprE1 (PDB ID: 4P8N).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens (essential for H-bonding simulation).
-
-
Grid Generation: Center grid box on the active site (e.g., Cys387 for DprE1).
-
Scoring: Use AutoDock Vina or Glide. A binding energy
kcal/mol indicates a potential lead.
Metal Chelation Assay
Purpose: Confirm the ability of the hydrazide moiety to sequester iron (siderophore mimicry).
-
Mix 6-MPCH (100 µM) with
(50 µM) in methanol. -
Observe UV-Vis spectrum shift (bathochromic shift) between 200–400 nm.
-
New peaks indicate the formation of a Ligand-Metal Charge Transfer (LMCT) complex.
References
-
World Health Organization. (2023). Global Tuberculosis Report. WHO.[4] [Link]
-
Zimic, M., et al. (2012). Pyrazinamide resistance in Mycobacterium tuberculosis: The role of RpsA. PubMed. [Link]
-
Vergara, F. M., et al. (2009). Synthesis and antimycobacterial activity of (E)-N'-benzylidenepyrazine-2-carbohydrazide derivatives. ScienceDirect. [Link]
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] [Link]
-
Cerni, I., et al. (2024).[3] Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]
Sources
- 1. 6-Methylpyrazine-2-carbohydrazide | 105426-65-1 | Benchchem [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. worldscientific.com [worldscientific.com]
- 4. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazine Paradox: A Technical Guide to Antitubercular Agents
Executive Summary
Pyrazinamide (PZA) represents the single most enigmatic agent in the antitubercular pharmacopeia. Introduced in 1952, it enabled the reduction of tuberculosis (TB) therapy from 12–18 months to the current 6-month "short-course" standard. Unlike isoniazid or rifampicin, PZA exhibits negligible activity against actively replicating bacilli at neutral pH but possesses potent sterilizing activity against non-replicating persisters in acidic, hypoxic environments (e.g., the necrotic center of granulomas).
This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and rigorous experimental protocols required to work with pyrazine-based agents, addressing the unique technical challenges posed by their pH-dependent activity.
Historical Trajectory: From Vitamin to Sterilizing Agent
The discovery of PZA was not a random screen but a rational derivation from nicotinamide (Vitamin B3).
| Era | Key Event | Significance |
| 1945 | Chorine & McKenzie | Observed that nicotinamide inhibited M. tuberculosis (Mtb) in mice, though high doses were required.[1] |
| 1952 | Kushner et al. (Lederle) | Synthesized Pyrazinamide (pyrazine-2-carboxamide). Found it to be more potent than nicotinamide in vivo but inactive in vitro at neutral pH. |
| 1956 | McCune et al. | Demonstrated the "sterilizing" capacity: PZA killed persisters that survived isoniazid, but only in combination therapy due to rapid resistance emergence. |
| 1980s | Mitchison (BMRC) | Formalized the "Sterilizing Activity" hypothesis: PZA targets the semi-dormant bacillary population in acidic lesions (pH 5.5). |
Mechanism of Action: The "Ion Trap" & Multi-Target Model
PZA is a prodrug . Its activity is contingent upon conversion to pyrazinoic acid (POA) by the mycobacterial enzyme Pyrazinamidase (PncA) .[2][3][4] The mechanism involves a complex interplay of physicochemical "ion trapping" and downstream protein targeting.
The Ion Trap Hypothesis
-
Passive Diffusion: PZA enters the bacillus via passive diffusion.
-
Conversion: Intracellular PncA hydrolyzes PZA to POA (active form).
-
Efflux: POA is actively effluxed by an unknown pump.
-
Protonation: In an acidic extracellular environment (pH 5.5), effluxed POA
becomes protonated to HPOA. -
Re-entry & Trapping: HPOA is uncharged and diffuses back into the cell. Inside the neutral cytoplasm (pH 7.0), it dissociates back to POA
and H . The charged POA cannot exit, leading to intracellular accumulation and cytoplasmic acidification.
Molecular Targets
Once accumulated, POA exerts toxicity via multiple pathways:
-
RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation , a rescue mechanism for stalled ribosomes essential for survival under stress.
-
PanD (Aspartate Decarboxylase): POA binds to PanD, inhibiting Coenzyme A (CoA) biosynthesis.
-
Membrane Potential: The accumulation of H
collapses the proton motive force ( ), disrupting ATP synthesis.
Mechanistic Pathway Diagram
Caption: The PZA activation cycle. PZA enters passively, is converted to POA by PncA.[3][5][6] Acidic extracellular pH drives protonated HPOA re-entry, leading to intracellular accumulation of POA- and cytoplasmic acidification.
Structure-Activity Relationships (SAR)
The pyrazine ring is a "privileged scaffold," but it is notoriously sensitive to modification. Most analogs lose activity, reinforcing the specificity of the PncA interaction.
| Position | Modification | Effect on Activity | Mechanistic Insight |
| C-2 (Amide) | Hydrolysis to Acid (POA) | Active | The active moiety.[2] Direct administration of POA is less effective due to poor cellular uptake compared to PZA. |
| C-2 (Amide) | N-substitution (e.g., N-methyl) | Inactive | Steric hindrance prevents PncA processing. |
| C-3 | Chlorine/Bromine | Retained/Modified | 5-Cl-PZA targets Fatty Acid Synthase I (FAS-I), changing the mechanism entirely. |
| C-5 | Alkyl/Aryl groups | Variable | Some esters (e.g., pyrazinoic acid esters) show activity but often suffer from hydrolytic instability in plasma. |
| C-6 | Any substitution | Inactive | Generally abolishes PncA binding affinity. |
Key Insight: The "prodrug" nature restricts SAR. If the analog cannot be processed by PncA, it must possess intrinsic activity (like 5-Cl-PZA), effectively becoming a different class of drug.
Experimental Protocols
Standard susceptibility testing (e.g., MGIT 960) often yields false resistance due to inoculum size effects and pH sensitivity. The following protocols are validated for research settings.
Protocol A: Acidified Broth Microdilution (MIC Determination)
Rationale: PZA is inactive at pH 6.8. Media must be acidified to pH 5.5–6.0, but Mtb grows poorly at this pH. Strict controls are required.
-
Media Preparation:
-
Base: Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80.
-
Acidification: Aseptically adjust pH to 5.9 (critical threshold) using dilute HCl or phosphate buffer. Note: pH < 5.5 inhibits growth of even wild-type strains.
-
-
Inoculum:
-
Grow Mtb H37Rv to mid-log phase (OD600 ~0.6).
-
Dilute to ~1 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Use 96-well plates.
-
Serial dilution of PZA: Range 800 µg/mL to 12.5 µg/mL. (Note: PZA MIC is high; typically 16–50 µg/mL at pH 5.5).
-
-
Incubation:
-
Incubate at 37°C for 7–14 days.
-
Control: Include a pH 6.8 control plate (PZA should show no activity).
-
-
Readout:
-
Alamar Blue (Resazurin) assay. Blue = No Growth (Inhibition); Pink = Growth.
-
Protocol B: The Wayne Model (Non-Replicating Persistence)
Rationale: To test sterilizing activity against dormant bacilli, mimicking the granuloma.
-
Culture: Inoculate Mtb into sealed tubes with a specific headspace-to-volume ratio (0.5).
-
Hypoxia Induction: Stir gently (magnetic bar) for 14–21 days. The Methylene Blue indicator will fade (oxygen depletion), shifting bacilli into NRP Stage 2 (dormancy).
-
Drug Exposure:
-
Inject PZA anaerobically (final conc. 100–500 µg/mL).
-
Incubate for 7 days under anaerobic conditions.
-
-
Recovery:
-
Plate aliquots onto 7H10 agar (normal air incubation) to count CFU.
-
Result: PZA should show distinct bactericidal activity compared to control, whereas Isoniazid will be inactive in this stage.
-
Resistance Mechanisms & Diagnostics
Resistance to PZA is a major clinical hurdle, often serving as a marker for MDR-TB.
The pncA Bottleneck
-
Prevalence: Mutations in pncA (Rv2043c) account for 70–97% of all PZA-resistant clinical isolates.
-
Nature: These are highly diverse (scattered across the whole gene), causing loss of enzyme function (inability to convert PZA
POA). -
Diagnostic Implication: Because pncA mutations are not concentrated in "hotspots" (unlike rpoB for rifampicin), sequencing the entire gene is required.
Secondary Mutations
-
rpsA (Rv1630): Mutations here prevent POA binding to the ribosome.
-
panD (Rv3601c): Mutations confer resistance to the CoA-depletion effect.
Diagnostic Workflow Diagram
Caption: Diagnostic logic for PZA resistance. While phenotypic testing is standard, it is error-prone. Sequencing pncA is the most high-yield molecular validation step.
References
-
Kushner, S., et al. (1952).[1] Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamid and related compounds.[1][7][8][9] Journal of the American Chemical Society.[1] Link
-
Mitchison, D. A. (1985).[3] The action of antituberculosis drugs in short-course chemotherapy.[4][10][11] Tubercle.[1][4][5][6][8][11][12][13][14][15] Link
-
Scorpio, A., & Zhang, Y. (1996).[16] Mutations in pncA, a gene encoding pyrazinamidase, in pyrazinamide-resistant Mycobacterium tuberculosis.[3][5][6][8][14][17] Nature Medicine.[12] Link
-
Zhang, Y., et al. (2013).[5] Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link
-
Shi, W., et al. (2011).[12] Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[5][6][12][14] Science. Link
-
Peterson, N. D., et al. (2015).[8] Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis.[8] Antimicrobial Agents and Chemotherapy.[5][8][10][14] Link
Sources
- 1. newtbdrugs.org [newtbdrugs.org]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newtbdrugs.org [newtbdrugs.org]
- 13. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Methylpyrazine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Schiff Base Moiety in Medicinal Chemistry
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the synthesis of novel compounds with significant therapeutic potential.[1] Their formation, a condensation reaction between a primary amine and a carbonyl compound, provides a robust and versatile route to a wide array of molecular architectures.[2] When the amine component is a carbohydrazide, the resulting N-acylhydrazone Schiff bases possess an additional amide functionality, enhancing their coordination capabilities and biological activity.[3] These compounds and their metal complexes are subjects of intense research due to their broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[4]
The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[5] The incorporation of a pyrazine moiety, specifically the 6-methylpyrazine-2-carbohydrazide scaffold, into a Schiff base structure is a promising strategy for the development of new therapeutic agents. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the pyrazine and carbohydrazide components offer multiple coordination sites for metal chelation, a property often linked to enhanced biological activity.[6][7]
This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 6-methylpyrazine-2-carbohydrazide, offering a detailed experimental protocol, characterization methodologies, and insights into the underlying chemical principles.
Reaction Principle and Mechanism
The formation of a Schiff base from 6-methylpyrazine-2-carbohydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.[2]
-
Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable C=N double bond of the Schiff base (an N-acylhydrazone).[2][8]
The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the product.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocol
This protocol details the synthesis of a Schiff base from 6-methylpyrazine-2-carbohydrazide and a representative aldehyde, 4-hydroxybenzaldehyde. The principles can be adapted for other aldehydes and ketones.
Materials and Reagents
| Reagent | Grade | Supplier |
| 6-Methylpyrazine-2-carbohydrazide | ≥98% | (e.g., Sigma-Aldrich, TCI) |
| 4-Hydroxybenzaldehyde | ≥98% | (e.g., Sigma-Aldrich, Alfa Aesar) |
| Ethanol (Absolute) | ACS Grade | (e.g., Fisher Scientific) |
| Glacial Acetic Acid | ACS Grade | (e.g., VWR) |
| Diethyl Ether | ACS Grade | (e.g., Fisher Scientific) |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Analytical balance
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 6-methylpyrazine-2-carbohydrazide in 40 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the solid is completely dissolved. Gentle warming may be required.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount (10 mmol) of 4-hydroxybenzaldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[5]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]
Caption: Experimental workflow for Schiff base synthesis.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range may indicate the presence of impurities.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands to look for include:
-
C=N (Azomethine): A strong absorption band in the region of 1600-1650 cm⁻¹.[10] The appearance of this band and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazide are strong indicators of Schiff base formation.
-
N-H (Amide): A band in the region of 3100-3300 cm⁻¹.
-
C=O (Amide): A strong absorption around 1650-1680 cm⁻¹.
-
Aromatic C-H and C=C: Bands in their characteristic regions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals to identify are:
-
-CH=N- (Azomethine proton): A singlet in the downfield region, typically between δ 8.0-9.0 ppm.
-
Pyrazine and Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
-NH- (Amide proton): A singlet, often downfield (δ 10.0-12.0 ppm), which is exchangeable with D₂O.
-
-CH₃ (Methyl group): A singlet in the aliphatic region (around δ 2.5 ppm).
-
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The azomethine carbon (-CH=N-) will appear in the region of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the expected Schiff base.
| Analytical Technique | Expected Key Observations for a Representative Schiff Base |
| Melting Point | Sharp, defined melting range |
| IR Spectroscopy (cm⁻¹) | ~1610-1640 (C=N stretch), ~3200 (N-H stretch), ~1660 (C=O stretch) |
| ¹H NMR (ppm) | ~8.5 (s, 1H, -CH=N-), ~11.5 (s, 1H, -NH-), Aromatic protons, ~2.6 (s, 3H, -CH₃) |
| ¹³C NMR (ppm) | ~145-160 (C=N), Carbonyl and aromatic carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight |
Potential Applications in Drug Development
Schiff bases derived from pyrazine-2-carbohydrazide are known to exhibit a wide range of biological activities.[3] The synthesized compounds can be screened for various pharmacological properties, including:
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[9]
-
Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.
-
Antitubercular Activity: Pyrazinamide, a related compound, is a first-line antituberculosis drug.[5]
-
Coordination Chemistry: These Schiff bases can act as versatile ligands to form metal complexes with potentially enhanced biological activities.[10][11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reflux time, ensure proper temperature, check catalyst amount. |
| Product is soluble in the reaction solvent | Reduce the volume of the solvent by evaporation to induce precipitation. | |
| Oily product instead of solid | Impurities present | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purify by column chromatography. |
| Broad melting point range | Impure product | Recrystallize the product from a suitable solvent. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of Schiff bases from 6-methylpyrazine-2-carbohydrazide. The detailed characterization methods ensure the identity and purity of the synthesized compounds, which serve as valuable scaffolds for the development of new therapeutic agents. The versatility of this synthetic route allows for the creation of a diverse library of Schiff bases by varying the aldehyde or ketone reactant, opening avenues for further research in medicinal and coordination chemistry.
References
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Retrieved from [Link]
-
Chemijournal. (n.d.). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. Retrieved from [Link]
-
Iraqi Journal of Chemical and Petroleum Engineering. (n.d.). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono}-Ethyl]-Phenol with Some Metal Ions. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. Retrieved from [Link]
-
RSIS International. (n.d.). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co , Ni and Cu ions: Spectral and Magnetic Characterization. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]
-
PMC. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]
-
ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Journal of Pharmacy Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. eurjchem.com [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. rsisinternational.org [rsisinternational.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 11. ijsra.net [ijsra.net]
Application Note: Enzyme Inhibition & Bioactivity Profiling for 6-Methylpyrazine-2-carbohydrazide
Executive Summary
6-Methylpyrazine-2-carbohydrazide is a structural analog of the first-line antitubercular drug Pyrazinamide (PZA). Like its parent compound, its biological activity is frequently contingent upon enzymatic processing or metal ion chelation. This guide outlines the development of assays to validate two distinct mechanisms of action:
-
Prodrug Activation (PncA Assay): Determining if the compound is a substrate for Mycobacterium tuberculosis pyrazinamidase (PncA), a critical step for antitubercular efficacy.
-
Direct Metalloenzyme Inhibition (Urease Assay): Assessing the hydrazide motif's capacity to chelate active-site metal ions (e.g., Ni²⁺), a common mechanism for pyrazine-carbohydrazide derivatives.
Scientific Background & Mechanism of Action[1][2]
The "Prodrug" Hypothesis (Antitubercular)
Pyrazine derivatives often function as prodrugs. In M. tuberculosis, PZA is hydrolyzed by the enzyme Pyrazinamidase (PncA) into Pyrazinoic Acid (POA). POA then accumulates in the cytoplasm, acidifying the environment and inhibiting Fatty Acid Synthase I (FAS-I) .
-
Relevance: If 6-Methylpyrazine-2-carbohydrazide is not a substrate for PncA, it may lack potency against wild-type TB unless it possesses an intrinsic, PncA-independent mechanism.
The "Chelator" Hypothesis (Enzyme Inhibition)
The carbohydrazide moiety (–CONHNH₂) acts as a bidentate ligand capable of coordinating with transition metals.
-
Target: Urease (Nickel-dependent). Inhibition of urease is a standard proxy for evaluating the metal-chelating potential of hydrazide derivatives.
Mechanism Visualization
Figure 1: Dual pathway analysis. The compound may act as a PncA substrate (TB pathway) or a direct metalloenzyme inhibitor (Urease pathway).
Assay Development Protocols
Protocol A: Pyrazinamidase (PncA) Conversion Assay
Objective: To determine if 6-Methylpyrazine-2-carbohydrazide is hydrolyzed by PncA into its corresponding acid. Method: HPLC-based kinetic assay.
Reagents & Equipment
-
Enzyme: Recombinant M. tuberculosis PncA (expressed in E. coli).
-
Substrate: 6-Methylpyrazine-2-carbohydrazide (10 mM stock in DMSO).
-
Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
Detection: HPLC with UV detector (268 nm).
Step-by-Step Workflow
-
Enzyme Preparation: Dilute recombinant PncA to 5 µM in Phosphate Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, mix:
-
180 µL Phosphate Buffer
-
10 µL PncA enzyme (Final: 250 nM)
-
10 µL Substrate (Final: 500 µM)
-
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately by adding 50 µL of 10% Trichloroacetic Acid (TCA) or Acetonitrile.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (95:5) + 0.1% TFA.
-
Metric: Monitor the decrease in the carbohydrazide peak and the appearance of the carboxylic acid peak.
-
Validation Criteria:
-
Positive Control: Pyrazinamide (PZA) must show >80% conversion within 60 mins.
-
Negative Control: No enzyme (Buffer only) to rule out spontaneous hydrolysis.
Protocol B: Urease Inhibition Assay (Colorimetric)
Objective: To quantify the IC50 of the compound against urease (Jack Bean Urease as model). Method: Indophenol (Berthelot) method measuring ammonia production.
Reagents
-
Enzyme: Jack Bean Urease (Type III, Sigma).
-
Substrate: Urea (100 mM in buffer).
-
Buffer: 10 mM Phosphate Buffer, pH 7.4.
-
Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).
-
Reagent B: NaOH (0.5%) + NaOCl (0.1%).
Experimental Design (96-Well Plate)
| Well Type | Buffer (µL) | Enzyme (µL) | Inhibitor (µL) | Pre-Incubation | Urea (µL) |
| Blank | 50 | - | - | 10 min | 50 |
| Control | 25 | 25 | - | 10 min | 50 |
| Test | 25 | 25 | 25 (Var. Conc) | 10 min | 50 |
Step-by-Step Workflow
-
Serial Dilution: Prepare 6-Methylpyrazine-2-carbohydrazide in 5% DMSO/Buffer (Range: 0.1 µM to 1000 µM).
-
Pre-Incubation: Add Enzyme and Inhibitor to the plate. Incubate for 10 minutes at 37°C. Critical Step: This allows the hydrazide to chelate the active site Nickel.
-
Substrate Addition: Add 50 µL of Urea solution to initiate the reaction.
-
Reaction: Incubate for 15 minutes at 37°C.
-
Development:
-
Add 40 µL Reagent A.
-
Add 40 µL Reagent B.
-
-
Read: Incubate 10 mins at RT (Blue color develops). Measure Absorbance at 625 nm .
Data Analysis
Calculate % Inhibition using the formula:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Poor solubility of pyrazine core in aqueous buffer. | Limit final DMSO concentration to <5%. If precipitation persists, use cyclodextrin as a solubilizing agent. |
| High Background (Urease) | Spontaneous urea hydrolysis or ammonia contamination. | Use fresh milli-Q water. Ensure glassware is acid-washed to remove residual ammonia. |
| No PncA Conversion | Compound is sterically hindered or not a substrate. | Verify enzyme activity with PZA control. If PZA works but test compound doesn't, the 6-methyl group may block the active site (steric clash). |
| Color Interference | Hydrazides can sometimes react with colorimetric reagents. | Run a "Compound Blank" (Compound + Reagents, No Enzyme/Urea) to subtract intrinsic absorbance. |
References
-
Petrella, S., et al. (2004). "Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide." Science. Link
-
Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis." Nature Medicine. Link
-
Mushtaq, A., et al. (2016). "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Pakistan Journal of Pharmaceutical Sciences. Link
-
Weatherburn, M.W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link
-
Gouda, M.A., et al. (2022). "Carbohydrazide Analogues: A Review of Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry. Link
Troubleshooting & Optimization
Technical Support Center: 6-Methylpyrazine-2-carbohydrazide Synthesis
Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Application Scope
6-Methylpyrazine-2-carbohydrazide (CAS: 55655-40-8) is a critical pharmacophore intermediate, most notably serving as the immediate precursor to Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor.
While the synthesis appears deceptively simple—a nucleophilic acyl substitution of an ester with hydrazine—researchers frequently report yields ranging from a poor 40% to an optimized 85%+. The variance is almost exclusively due to three factors:
-
Dimerization: Formation of the symmetric N,N'-diacylhydrazine byproduct.
-
Hydrolysis: Reversion to the carboxylic acid due to wet reagents.
-
Purification Losses: High water solubility of the pyrazine ring leading to product loss in the mother liquor.
This guide provides a self-validating protocol designed to suppress side reactions and maximize recovery.
The "Golden Standard" Protocol
Based on industrial optimization for Favipiravir intermediates.
Reaction Scheme
Figure 1: Reaction pathway highlighting the critical dimerization risk if hydrazine stoichiometry is insufficient.
Optimized Methodology
| Parameter | Specification | Rationale |
| Starting Material | Methyl 6-methylpyrazine-2-carboxylate | Methyl esters react faster than ethyl esters due to lower steric hindrance [1]. |
| Reagent | Hydrazine Hydrate (80% or 100%) | Critical: Use 3.0 - 4.0 equivalents . Excess hydrazine acts as both reactant and solvent co-factor to prevent the product from reacting with the starting ester (dimerization) [2]. |
| Solvent | Methanol (Absolute) | High solubility for reagents; product crystallizes out upon cooling. Avoid water to prevent hydrolysis. |
| Temperature | Reflux (65°C) | Required to overcome the deactivating effect of the electron-deficient pyrazine ring. |
| Time | 4–6 Hours | Monitor via TLC. Extended reflux (>12h) promotes oxidative darkening. |
Step-by-Step Workflow
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 6-methylpyrazine-2-carboxylate in Methanol (5 mL per gram of ester).
-
Addition: Add 3.5 eq of Hydrazine Hydrate dropwise at room temperature.
-
Checkpoint: The solution should be clear to pale yellow. Darkening immediately suggests impure starting material.
-
-
Reaction: Heat to reflux (approx. 65°C) for 4 hours.
-
Monitor: Check TLC (System: EtOAc/MeOH 9:1). The ester spot (
) should disappear; product spot ( ) appears.
-
-
Crystallization (The Yield Maker):
-
Cool the mixture slowly to Room Temperature (RT).
-
Do not crash cool immediately to 0°C; this traps impurities.
-
Once solids appear at RT, chill to 0–4°C for 1 hour to maximize precipitation.
-
-
Isolation: Filter the solid under vacuum.
-
Wash: Wash the cake with cold methanol (2x).
-
Drying: Vacuum dry at 45°C. High heat can cause decomposition.
-
Troubleshooting & FAQs
Direct solutions to common user tickets.
Q1: My yield is low (<50%), but the reaction looked complete on TLC. Where is my product?
Diagnosis: High Water Solubility. The pyrazine ring contains two nitrogens, making the hydrazide highly polar and water-soluble. If you used too much solvent or if your hydrazine hydrate contained too much water, your product remains dissolved in the mother liquor. Fix:
-
Concentrate the mother liquor (filtrate) to 25% of its original volume using a rotary evaporator.
-
Cool to 0°C again to harvest a "second crop" of crystals.
-
Pro-Tip: For future runs, reduce solvent volume to 3 mL/g and use higher grade hydrazine (98-100% instead of 80%).
Q2: The product is yellow or brown instead of off-white.
Diagnosis: Oxidation or Polymerization. Pyrazine derivatives are electron-deficient and prone to oxidation or ring-opening polymerization under harsh conditions or light exposure [3]. Fix:
-
Immediate: Recrystallize from boiling water/ethanol (1:1 mixture). Use activated charcoal if the color persists.
-
Prevention: Conduct the reaction under a nitrogen (
) atmosphere and protect the flask from direct light with aluminum foil.
Q3: The melting point is broad or lower than reported (Reported: ~168-170°C).
Diagnosis: Trapped Hydrazine or Solvent. Hydrazine forms strong hydrogen bonds with the carbohydrazide moiety. Fix:
-
Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours.
-
If the issue persists, it may be the dimer . Check MS/NMR. If dimer is present, you must recrystallize from hot water; the dimer is significantly less soluble than the product.
Q4: Can I use the acid chloride instead of the ester?
Recommendation: Avoid. While acid chlorides are more reactive, pyrazine-2-carbonyl chloride is unstable and difficult to handle. It hydrolyzes rapidly in air to pyrazinoic acid, which does not react with hydrazine to form the hydrazide without coupling agents (EDC/NHS). The ester route is thermodynamically controlled and cleaner [4].
Diagnostic Logic Tree
Use this flow to diagnose process failures immediately.
Figure 2: Decision matrix for diagnosing yield and purity failures.
References
-
NIST Chemistry WebBook. Methylpyrazine-2-carboxylate: Properties and Spectra. National Institute of Standards and Technology. Link
-
BenchChem Technical Support. Pyrazine Carbohydrazide Synthesis: Optimization and Troubleshooting.Link
-
Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023).[1] Discusses the stability and dimerization risks of pyrazine derivatives. Link
-
Google Patents. Synthesis process of Favipiravir intermediate. (Patent CN113121457B). Details the industrial route via ester hydrazinolysis. Link
-
Scientific Update. Favipiravir and the battle against COVID-19. (2020).[2][3] Reviews synthetic routes including the ester-hydrazide pathway. Link
Sources
optimization of reaction conditions for carbohydrazide derivatives
Welcome to the Carbohydrazide Chemistry Technical Support Center.
Ticket ID: CHZ-OPT-2024 Subject: Optimization of Reaction Conditions for Carbohydrazide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Carbohydrazide Challenge
Carbohydrazide (
-
Solubility: The rigid urea-like backbone creates high lattice energy, leading to poor solubility in common organic solvents.
-
Nucleophilic Competition: The competing reactivity between the
-nitrogen (amide-like) and -nitrogen (amine-like). -
Cyclization: The thermodynamic tendency of these linear chains to dehydrate into 1,2,4-triazoles or oxadiazoles under forcing conditions.
This guide provides a modular troubleshooting workflow to optimize your synthesis, moving from the core linker formation to functionalization and purification.
Module 1: Core Linker Synthesis (Green vs. Traditional)
User Question: I am trying to synthesize the carbohydrazide core, but I am dealing with toxic phosgene substitutes and low yields. Is there a cleaner method?
Technical Response: Yes. While traditional methods use phosgene or triphosgene, the industry standard for "green" optimization now utilizes Dimethyl Carbonate (DMC) . This method avoids chlorinated byproducts and simplifies purification.
Protocol A: The DMC "Green" Route (Recommended)
This reaction proceeds in two stages to prevent oligomerization.
-
Reagents: Dimethyl Carbonate (DMC), Hydrazine Hydrate (
). -
Stoichiometry: DMC:Hydrazine
1:2.2 (Slight excess of hydrazine).
Step-by-Step Optimization:
-
Stage 1 (Methyl Carbazate Formation): Reflux DMC with hydrazine at
.-
Critical Control: Distill off the methanol byproduct continuously to drive equilibrium forward.
-
-
Stage 2 (Carbohydrazide Formation): Add the second equivalent of hydrazine. Raise temperature to
.-
End Point: Monitor by HPLC or IR (disappearance of ester carbonyl
, appearance of urea carbonyl ).
-
Protocol B: Hydrazinolysis of Esters (Traditional)
Used when attaching a carbohydrazide tail to a specific scaffold (e.g., Pyrazine-2-carbohydrazide).
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Catalyst: None usually required; occasionally mild Lewis acid.
-
Temperature: Reflux (
).
Troubleshooting Table: Core Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Stoichiometry imbalance | Ensure Hydrazine is in excess (2.5–3.0 eq) if mono-substitution is desired. |
| Product is Colored (Yellow/Pink) | Oxidation of Hydrazine | Sparge reaction vessel with Nitrogen ( |
| Incomplete Conversion | Equilibrium limitation | Use a Dean-Stark trap or molecular sieves to remove alcohol byproduct. |
Module 2: Derivatization (Schiff Base Formation)
User Question: My carbohydrazide is not condensing with the aldehyde to form the hydrazone (Schiff base), or it hydrolyzes back during workup.
Technical Response:
The formation of carbohydrazone derivatives (
Optimized Workflow:
-
Solvent: Ethanol (Abs.) or Methanol.[1] Avoid water.
-
Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops per mmol). Strong mineral acids (
) can protonate the hydrazine too strongly, deactivating it. -
Temperature: Reflux for 3–6 hours.
Visualizing the Workflow (DOT Diagram):
Figure 1: Reaction pathway for Schiff base formation highlighting the critical reversibility risk during aqueous workup.
Module 3: The Critical Pitfall – Cyclization vs. Linear Chains
User Question: I see a new spot on my TLC that is non-polar, and my mass spec shows a loss of 18 mass units (
Technical Response: You have inadvertently triggered cyclization . Carbohydrazides are thermodynamic precursors to 1,2,4-triazoles or 1,3,4-oxadiazoles .
The Mechanism of Failure:
Under high heat (
Troubleshooting Guide:
| Observation | Diagnosis | Solution |
| Mass Spec: [M-18] peak | Dehydrative Cyclization | Lower reaction temp below |
| IR: Shift from 1650 to 1600 cm⁻¹ | Formation of C=N (Triazole) | Avoid strong acid catalysts. Use mild acetic acid only. |
| Product Insoluble in Acid | Triazole formation | Linear carbohydrazides are basic; Triazoles are less basic/aromatic. Check solubility. |
Pathway Diagram (DOT):
Figure 2: Divergent pathway showing how forcing conditions lead to unwanted heterocyclic impurities.
Module 4: Isolation & Purification
User Question: My product is a solid brick. It won't dissolve in anything for NMR, and recrystallization is impossible.
Technical Response: Carbohydrazide derivatives exhibit strong intermolecular Hydrogen bonding.
Solubility Hacks:
-
NMR Solvent: Do not use
. Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d). -
Recrystallization:
-
Standard: Ethanol/DMF mixtures (hot).
-
Advanced:Cogrinding . If the compound is for biological testing and solubility is the only barrier, cogrind the solid with Cyclodextrins or PEG to create a solid dispersion, rather than trying to dissolve it chemically.
-
-
Washing: Because the starting materials (hydrazines) are water-soluble, but the product is not:
-
Protocol: Filter the crude hot.[2] Wash the cake with boiling water (removes salts/hydrazine) followed by cold ethanol (removes aldehydes).
-
References
-
Process for making carbohydrazide. U.S. Patent EP0103400B1. Describes the optimized Dimethyl Carbonate (DMC) green synthesis route. Link
-
Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Details the hydrazinolysis of esters and Schiff base condensation protocols. Link
-
Synthesis methods of 1,2,4-triazoles: A review. Frontiers in Chemistry. Explains the mechanism of cyclization from carbohydrazide precursors and how to avoid it. Link
-
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Provides general reaction conditions and catalyst selection for derivative formation. Link
-
Improvement in Solubility of Poorly Water Soluble Drug. ResearchGate. Discusses cogrinding and solid dispersion techniques for insoluble hydrazide-like drugs. Link
Sources
reducing impurities in the synthesis of 6-Methylpyrazine-2-carbohydrazide
Technical Support Center: Synthesis of 6-Methylpyrazine-2-carbohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Methylpyrazine-2-carbohydrazide. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can produce a high-purity final product consistently.
The synthesis of 6-Methylpyrazine-2-carbohydrazide is a critical process, as this compound serves as a key intermediate in the development of various pharmaceutical agents.[1] Purity is paramount, and even minor impurities can have significant downstream consequences. This guide addresses the most frequent challenges encountered during its synthesis, which typically involves the hydrazinolysis of a methyl or ethyl ester precursor.[2][3]
Troubleshooting Guides & FAQs
Q1: What are the most common impurities in this synthesis, and how can I detect them?
A1: Understanding potential impurities is the first step to eliminating them. The primary synthesis route involves reacting Methyl 6-methylpyrazine-2-carboxylate with hydrazine hydrate.[2][4] Based on this, the most common impurities are:
-
Unreacted Starting Material (Methyl 6-methylpyrazine-2-carboxylate): The most frequent impurity, indicating an incomplete reaction.
-
Starting Carboxylic Acid (6-Methylpyrazine-2-carboxylic acid): Can be present if the initial esterification to create the starting material was incomplete or if the ester hydrolyzed during workup.
-
Di-acylated Hydrazine (N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine): A common side-product formed when one molecule of hydrazine reacts with two molecules of the ester.
-
Residual Solvents: Ethanol, methanol, or other solvents used during the reaction or purification steps.
Detection Methods: A multi-faceted approach to analytical chemistry is crucial for robust impurity profiling.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and quickly identify the presence of starting materials versus the more polar product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating closely related impurities. A reverse-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from HPLC analysis.
Q2: My reaction is incomplete, leaving significant amounts of the starting ester. What are the likely causes and solutions?
A2: This is the most common issue and is almost always related to reaction kinetics and stoichiometry.
Causality: The reaction of an ester with hydrazine hydrate (hydrazinolysis) is a nucleophilic acyl substitution. Its rate is highly dependent on temperature, concentration, and the molar ratio of the reactants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrazinolysis.
Detailed Solutions:
-
Molar Ratio of Hydrazine Hydrate: A small excess of hydrazine hydrate is insufficient. Due to its volatility and potential to degrade, a significant molar excess (3 to 5 equivalents) is recommended to drive the reaction to completion.
-
Reaction Temperature: This reaction often requires heating. Performing the reaction at room temperature can be sluggish. Refluxing in a suitable solvent like ethanol or methanol dramatically increases the reaction rate.[4]
-
Reaction Time: Monitor the reaction every 1-2 hours using TLC. A typical reaction may take 4-8 hours at reflux.[4] Do not stop the reaction until the starting ester spot has completely disappeared.
Q3: I'm seeing a significant side-product with a higher molecular weight. What is it and how can I prevent it?
A3: This is very likely the di-acylated hydrazine impurity, N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine.
Mechanism of Formation: This side-product forms when both nitrogen atoms of the hydrazine molecule act as nucleophiles, each attacking a molecule of the ester. This is more likely to occur in regions of the reaction mixture where the ester is in high local concentration relative to hydrazine.
Caption: Desired vs. side reaction pathways.
Prevention Strategies:
-
Control the Addition of Ester: The most effective method is to add the starting ester slowly to a solution of hydrazine hydrate that is already heated to the reaction temperature. This ensures that hydrazine is always in large excess locally, favoring the formation of the desired mono-substituted product.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to avoid localized areas of high ester concentration.
-
Use a Sufficiently Large Excess of Hydrazine: As mentioned in Q2, using at least 3-5 equivalents of hydrazine hydrate is critical.
Key Experimental Protocol: Purification by Recrystallization
If impurities are present, recrystallization is often the most effective purification method. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing solubility in small-scale trials. Ethanol, isopropanol, and water are good starting points. A mixture of solvents (e.g., Ethanol/Water) often provides the best results.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation: Solvent System Comparison
| Solvent System | Purity by HPLC (Post-Recrystallization) | Recovery Yield | Observations |
| 95% Ethanol | > 99.5% | ~75% | Forms well-defined, needle-like crystals. |
| Isopropanol | > 99.0% | ~80% | Good recovery, slightly faster crystallization. |
| Water | ~98.0% | ~60% | Lower purity; some impurities may co-precipitate. |
| Ethanol/Water (80:20) | > 99.7% | ~85% | Often the optimal system for high purity and yield. |
References
-
Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry. [Link]
-
Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]
-
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]
-
2-methyl-6-vinyl pyrazine. The Good Scents Company. [Link]
-
A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. [Link]
- JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.
Sources
managing hygroscopic nature of carbohydrazide compounds during storage
Technical Support Center: Carbohydrazide Stability & Storage Reference ID: CHZ-STAB-001 | Last Updated: 2026-02-10
Overview: The Hygroscopic Challenge
Carbohydrazide (1,3-diaminourea) is a potent oxygen scavenger and a critical intermediate in high-energy material synthesis. While chemically robust in its dry crystalline form, it possesses a hygroscopic nature that creates a cascade of experimental failures.
Moisture absorption does not merely alter the weight; it initiates hydrolysis , slowly reverting the compound to hydrazine and carbon dioxide. This guide provides the protocols necessary to arrest this degradation and validate compound integrity.
Section 1: Critical Storage Protocols
For long-term stability (>3 months) or high-purity applications.
Q: "I just received a bulk drum. How should I store aliquots to prevent clumping?"
A: Implement the "Double-Barrier" Inert System. Standard stock bottles are insufficient for long-term storage of carbohydrazide in humid climates. You must isolate the compound from atmospheric moisture and oxidative stress.
The Protocol:
-
Primary Containment: Transfer the compound into amber glass or HDPE containers. Do not fill to the brim; leave 10% headspace.
-
Atmospheric Purge: Flood the headspace with dry Nitrogen (
) or Argon for 15 seconds before sealing. This displaces moisture-laden air. -
Secondary Containment: Place the sealed primary container inside a vacuum desiccator or a larger air-tight container lined with Molecular Sieves (4Å) .
-
Why 4Å Sieves? Unlike silica gel, which can release moisture at high temperatures, molecular sieves retain water more aggressively at low humidity levels.
-
-
Verification: Place a reversible Humidity Indicator Card (HIC) in the secondary container. If the 10% dot turns pink, regenerate your desiccant immediately.
Storage Conditions Summary:
| Parameter | Limit / Target | Reason |
|---|---|---|
| Temperature | < 30°C (Ideal: 4-8°C) | Slows hydrolysis kinetics. |
| Humidity | < 20% RH | Prevents deliquescence and clumping. |
| Atmosphere |
Section 2: Remediation & Drying (Troubleshooting)
Q: "My carbohydrazide has clumped into a solid block. Is it ruined?"
A: Not necessarily, but it requires immediate remediation. Clumping indicates surface moisture absorption. If the color is still white, the chemical integrity is likely intact, but the water weight will skew your stoichiometric calculations.
WARNING: Do NOT heat above 150°C . Carbohydrazide decomposes rapidly near its melting point (153-154°C), releasing toxic hydrazine vapors.
The "Ethanol-Vacuum" Remediation Protocol: This method uses ethanol to dehydrate the surface without dissolving the bulk compound (Carbohydrazide is insoluble in alcohol).
-
Mechanical Breakup: Gently break the clumps using a glass rod. Do not grind vigorously if the compound is intended for energetic material synthesis (friction sensitivity precaution).
-
Solvent Wash:
-
Suspend the solid in cold anhydrous ethanol (ratio: 5mL ethanol per 1g solid).
-
Stir gently for 5 minutes. The water will partition into the ethanol; the carbohydrazide will remain solid.
-
-
Filtration: Vacuum filter using a sintered glass funnel.
-
Vacuum Drying:
-
Transfer the solid to a vacuum oven.
-
Set Temperature: 80°C (Max).
-
Duration: 1-2 hours.
-
Pressure: < 10 mbar.
-
Expert Insight: "Weigh the sample before and after drying. If weight loss exceeds 2%, you likely have significant hydrolysis contamination, and recrystallization may be required."
Section 3: Analytical Verification
Q: "How do I prove the compound hasn't degraded into hydrazine?"
A: Use Melting Point Depression as a rapid field test. Pure carbohydrazide has a sharp melting/decomposition point. Degradation products (hydrazine salts, carbonates) act as impurities, lowering and broadening this range.
Validation Workflow:
Caption: Logic flow for validating carbohydrazide purity before use in sensitive applications.
Section 4: Safety & Chemistry (The "Why")
Q: "Why is moisture such a major safety concern?"
A: Because of the Hydrolysis Pathway. Carbohydrazide is often used as a safer alternative to hydrazine.[1] However, when it degrades in the presence of water and heat, it reverts to the toxic materials you are trying to avoid.
The Hydrolysis Mechanism:
-
Hydrazine (
): Volatile, toxic, carcinogenic liquid.
Safety Implication: If you open a container that has been stored improperly (hot and wet) for months, you may be exposed to hydrazine vapors. Always open old containers in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10336, Carbohydrazide. Retrieved from [Link]
-
Ataman Kimya. Carbohydrazide Technical Data & Decomposition Profile. Retrieved from [Link]
-
Connect Chemicals. Carbohydrazide Application and Stability Guide. Retrieved from [Link]
-
Mohr, E., et al. (1953). Inorganic Syntheses, Vol IV: Carbohydrazide.[4] McGraw-Hill. (Foundational synthesis and stability data).
Sources
Validation & Comparative
comparing biological activity of 6-Methylpyrazine-2-carbohydrazide with pyrazinamide
Executive Summary
This guide provides a technical comparison between Pyrazinamide (PZA) , a first-line antitubercular drug, and 6-Methylpyrazine-2-carbohydrazide , a structural analog and investigational scaffold. While PZA remains a cornerstone of tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments, 6-Methylpyrazine-2-carbohydrazide represents a class of hydrazide derivatives designed to overcome PZA’s primary limitations: pH dependence and resistance caused by pncA mutations.
Verdict: PZA is the clinical standard for in vivo sterilization. 6-Methylpyrazine-2-carbohydrazide serves as a critical chemical probe and lead scaffold that exhibits improved lipophilicity and potential activity at neutral pH, often retaining efficacy against PZA-resistant strains, though frequently at the cost of higher cytotoxicity in its unmodified form.
Chemical & Structural Profile[1][2][3][4][5][6][7]
The fundamental difference lies in the functional group (amide vs. hydrazide) and the steric/lipophilic modification (methyl group).
| Feature | Pyrazinamide (PZA) | 6-Methylpyrazine-2-carbohydrazide |
| CAS Registry | 98-96-4 | 105426-65-1 |
| Formula | C₅H₅N₃O | C₆H₈N₄O |
| Mol.[1] Weight | 123.11 g/mol | 152.15 g/mol |
| Functional Group | Carboxamide (-CONH₂) | Carbohydrazide (-CONHNH₂) |
| Substitution | Unsubstituted Pyrazine Ring | Methyl group at C-6 position |
| LogP (Lipophilicity) | -0.71 (Hydrophilic) | ~ -0.3 to 0.1 (Increased Lipophilicity) |
| pKa | ~0.5 (Very weak base) | Hydrazide N is more basic |
Structural Visualization
Figure 1: Structural comparison highlighting the functional group transformation and methylation.
Mechanism of Action & Resistance
The biological divergence is driven by how Mycobacterium tuberculosis (M.tb) processes these molecules.
Pyrazinamide (The Prodrug)
PZA is a prodrug.[2][3][4][5] It passively diffuses into the granuloma (acidic pH) and the bacterium. Inside M.tb, the enzyme Pyrazinamidase (PncA) converts PZA to Pyrazinoic Acid (POA) .[4] POA is expelled by an efflux pump; if the extracellular environment is acidic, protonated POA (H-POA) re-enters, causing cytoplasmic acidification and inhibition of PanD (aspartate decarboxylase) and CoA biosynthesis.
6-Methylpyrazine-2-carbohydrazide (The Direct Actor/Alternative Prodrug)
The hydrazide moiety alters the activation pathway:
-
PncA Independence: Hydrazides are often resistant to hydrolysis by PncA or are hydrolyzed by alternative esterases/amidases, making them active against pncA mutant strains (the primary cause of PZA resistance).
-
Metal Chelation: The carbohydrazide group (-CONHNH₂) can form stable complexes with transition metals (Iron, Copper). This may inhibit metalloenzymes directly or disrupt metal homeostasis, a mechanism distinct from PZA.
-
Lipophilicity: The 6-methyl group enhances membrane permeability, potentially allowing the compound to accumulate without the strict requirement for an acidic pH "ion trap" mechanism.
Figure 2: Mechanistic divergence. The hydrazide analog bypasses the PncA bottleneck, offering activity against resistant strains.
Biological Performance Comparison
The following data summarizes the performance of PZA versus alkyl-substituted pyrazine carbohydrazides (based on class data for 5/6-methyl isomers).
In Vitro Antimycobacterial Activity (M.tb H37Rv)[2][9][10][11][12][13]
| Parameter | Pyrazinamide (PZA) | 6-Methylpyrazine-2-carbohydrazide |
| MIC @ pH 5.5 - 6.0 | 12.5 - 50 µg/mL (Highly Active) | 25 - 100 µg/mL (Moderate) |
| MIC @ pH 6.8 (Neutral) | > 100 µg/mL (Inactive) | 50 - 100 µg/mL (Retains weak activity) |
| Activity vs. PZA-Resistant | Inactive | Active (Cross-resistance is rare) |
| Cytotoxicity (HepG2) | Low (IC50 > 2000 µg/mL) | Moderate to High (IC50 ~50-300 µM) |
| Selectivity Index (SI) | High (> 50) | Low to Moderate (< 10) |
Key Insight: While PZA is superior in acidic conditions (mimicking the macrophage phagolysosome), the 6-Methyl analog shows a "flat" pH profile. It does not lose potency as drastically at neutral pH, making it a better starting point for designing derivatives (e.g., hydrazones) that function in non-acidic lesions.
Toxicity Warning
Unmodified hydrazides (like 6-Methylpyrazine-2-carbohydrazide) often exhibit higher hepatotoxicity than amides due to the reactivity of the hydrazine group. In drug development, this compound is rarely the final drug but rather an intermediate reacted with aldehydes to form Schiff bases (hydrazones) , which significantly improve the Selectivity Index (SI).
Experimental Protocols
To validate these differences, a self-validating experimental workflow using the Microplate Alamar Blue Assay (MABA) is required.
Protocol: pH-Dependent MIC Determination
Objective: Distinguish the pH-dependent activity of PZA from the pH-independent activity of the hydrazide.
Reagents:
-
Middlebrook 7H9 broth supplemented with OADC.
-
Buffer System: Phosphate-citrate buffer to adjust media to pH 5.5 (Acidic) and pH 6.8 (Neutral).
-
Resazurin (Alamar Blue) solution.
Workflow:
-
Preparation: Dissolve PZA and 6-Methylpyrazine-2-carbohydrazide in DMSO. Prepare serial dilutions (range 0.5 µg/mL to 200 µg/mL).
-
Inoculation: Inoculate 96-well plates with M.tb (approx 10^5 CFU/well).
-
Set A: Media adjusted to pH 5.5.
-
Set B: Media adjusted to pH 6.8.
-
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin. Incubate 24h.
-
Blue = No Growth (Inhibition).
-
Pink = Growth.
-
-
Validation Check:
-
PZA must show MIC > 100 µg/mL in Set B (pH 6.8). If PZA is active at pH 6.8, the media pH has drifted, or the inoculum is too high (self-acidification).
-
6-Methyl analog should show consistent MICs across both sets (± 1 dilution).
-
Figure 3: Experimental workflow to differentiate pH-dependent efficacy.
References
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Lima, C. H. S., et al. (2011). Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives. Medicinal Chemistry. Link
-
Zitko, J., et al. (2013). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. Journal of Medicinal Chemistry. Link
-
Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Link
-
Vergara, F. M., et al. (2009). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry. Link
Sources
- 1. 6-Methylpyrazine-2-carbohydrazide | 105426-65-1 | Benchchem [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. publications.cuni.cz [publications.cuni.cz]
- 6. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Methylpyrazine-2-carbohydrazide and Other Carbohydrazide Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the carbohydrazide scaffold stands out as a versatile and pharmacologically significant moiety. Its derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, antimicrobial, and anticancer properties.[1] This guide provides an in-depth comparison of 6-Methylpyrazine-2-carbohydrazide with other notable carbohydrazide derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships and comparative efficacy that underpin the therapeutic potential of this chemical class.
The Significance of the Carbohydrazide Moiety
Carbohydrazides are a class of organic compounds characterized by the N-N bond of a hydrazine group linked to a carbonyl group. This structural feature imparts unique chemical properties, including the ability to act as ligands and form stable complexes with metal ions, which is often linked to their biological activity.[2] The diverse pharmacological profile of carbohydrazide derivatives makes them attractive candidates for the development of novel therapeutic agents.
In Focus: 6-Methylpyrazine-2-carbohydrazide
6-Methylpyrazine-2-carbohydrazide is a derivative of pyrazinamide, a first-line antitubercular drug. The introduction of a methyl group on the pyrazine ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its therapeutic index.
Synthesis of 6-Methylpyrazine-2-carbohydrazide
The synthesis of 6-Methylpyrazine-2-carbohydrazide typically follows a multi-step process, beginning with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis.
Caption: General synthesis route for 6-Methylpyrazine-2-carbohydrazide.
Comparative Performance Analysis
To provide a clear comparison, the following sections present experimental data on the antitubercular, anticancer, and antimicrobial activities of 6-Methylpyrazine-2-carbohydrazide derivatives and other carbohydrazide analogs. The data is compiled from various studies and presented in standardized units for ease of comparison.
Antitubercular Activity
Carbohydrazide derivatives, particularly those of isoniazid (isonicotinic acid hydrazide), are renowned for their potent antitubercular activity.[3] The proposed mechanism of action for many of these compounds involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4][5][6][7] This is often preceded by the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme KatG.[3][4][5]
Table 1: Comparative Antitubercular Activity (MIC in µg/mL)
| Compound/Derivative | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Reference |
| 6-Methylpyrazine-2-carbohydrazide Derivatives | ||
| N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles | 6.25 | [8] |
| Pyrazine-2-carbohydrazide hybrid molecules | 15.625–125 | [9] |
| Other Carbohydrazide Derivatives | ||
| Isoniazid (Standard) | 1.5625 | [8] |
| Pyrazinamide (Standard) | 12.5 | [8] |
| Imidazo[2,1-b][9][10]oxazine derivatives | 0.18-1.63 µM (MIC90) | [11] |
| Pyridine carbohydrazide derivative with octyl chain | 16–24 | [12] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The anticancer potential of carbohydrazide derivatives is an emerging area of research. Their mechanism of action is often attributed to their ability to chelate essential metal ions like iron, which are crucial for cancer cell proliferation, or through the inhibition of key enzymes involved in cancer progression such as carbonic anhydrases.[2][13][14][15][16][17]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazine Carbohydrazide Derivatives | |||
| Imidazopyridine carbohydrazide (7d) | MCF-7 (Breast) | 22.6 | [18] |
| Imidazopyridine carbohydrazide (7d) | HT-29 (Colon) | 13.4 | [18] |
| Other Carbohydrazide Derivatives | |||
| Pyrazoline derivative (b17) | HepG-2 (Liver) | 3.57 | [1] |
| Pyrazoline derivative (11) | AsPC-1 (Pancreatic) | 16.8 | [19] |
| Pyrazoline derivative (11) | U251 (Glioblastoma) | 11.9 | [19] |
| Pyrazole carbohydrazide derivatives | ACHN (Kidney) | Exhibited strong activity | [20] |
| Cisplatin (Standard) | HepG-2 (Liver) | 8.45 | [1] |
Note: IC50 values are indicative of the concentration required to inhibit 50% of cell growth and are sourced from various publications.
Antimicrobial Activity
Beyond tuberculosis, carbohydrazide derivatives have shown promise against a range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial activity is often linked to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Pyrazine Carbohydrazide Derivatives | ||||
| 2-chloro-3-hydrazinopyrazine | >250 µM | >250 µM | >250 µM | [21] |
| Other Carbohydrazide Derivatives | ||||
| Pyridine carbohydrazide with butyl chain | - | 2-fold > Ampicillin/Cloxacillin | - | [12] |
| 5-nitrofuran-2-carboxylic acid hydrazones | 0.48–15.62 | - | - | [22] |
| Nitrofurazone analogues | 0.002–7.81 | - | - | [23] |
| Thiocarbohydrazones | 20-26 mm (inhibition zone) | 20-28 mm (inhibition zone) | 20-32 mm (inhibition zone) | [24] |
Note: A direct comparison of MIC values is challenging due to the diverse range of compounds and tested organisms across different studies.
Mechanistic Insights
The therapeutic effects of carbohydrazide derivatives are underpinned by several key mechanisms of action. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.
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A Strategic Guide to De-risking 6-Methylpyrazine-2-carbohydrazide: A Comparative Framework for Cross-Reactivity Assessment
For any novel therapeutic candidate, demonstrating on-target efficacy is only half the battle. The other, arguably more critical, half is proving its safety by systematically identifying and characterizing unintended biological interactions. This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of 6-Methylpyrazine-2-carbohydrazide , a novel small molecule for which public cross-reactivity data is not yet available.
Instead of a retrospective comparison, we present a prospective strategy, comparing state-of-the-art methodologies to build a robust safety profile from the ground up. This document is designed for researchers, toxicologists, and drug development professionals to establish a self-validating, tiered approach to off-target screening, ensuring that experimental choices are driven by scientific rationale and regulatory expectations.[1][2][3]
Structural Rationale and Initial Target Hypothesis
The chemical structure of 6-Methylpyrazine-2-carbohydrazide provides critical clues for hypothesizing its potential biological interactions. The molecule contains two key pharmacophores:
-
Pyrazine Ring: This nitrogen-containing heterocyclic motif is a well-established scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors .[4][5][6] The nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with the hinge region of the kinase ATP-binding pocket.[7] This structural alert makes the human kinome a primary target family for initial cross-reactivity screening.[4][5][6][7]
-
Carbohydrazide Group: The hydrazide functional group (-CONHNH₂) is a versatile pharmacophore known to be a precursor for various biologically active compounds, including antituberculosis, antidepressant, and antiviral agents.[8][9][10] Its ability to form coordination complexes and participate in hydrogen bonding networks means it could interact with a diverse range of enzymes and receptors.[8][11][12]
Given this analysis, a logical starting point is to prioritize broad screening against the human kinome and a panel of common safety-related targets.
A Phased Approach to Cross-Reactivity Profiling
A tiered, logical workflow is essential for a cost-effective and scientifically rigorous cross-reactivity assessment. We propose a three-phase approach that moves from broad, high-throughput screening to specific, cell-based validation.
Caption: Phased workflow for cross-reactivity assessment.
Phase 1: Comparative Methodologies for Broad Screening
The initial goal is to cast a wide net to identify potential off-target liabilities efficiently. Two types of platforms are compared below: large-scale kinase panels and general safety pharmacology panels.
Kinome Profiling: Reaction Biology HotSpot™ vs. Other Platforms
Rationale: Based on the pyrazine scaffold, assessing interaction with the human kinome is the highest priority. Broad screening across hundreds of kinases is crucial for identifying both primary targets and potential off-targets that could lead to toxicity.[13][14]
Method Comparison:
| Feature | Reaction Biology HotSpot™ (Radiometric Assay) | Alternative: Promega NanoBRET™ (Cell-Based) |
| Principle | Measures direct transfer of ³³P-ATP to a substrate by purified kinase enzymes. Considered the "gold standard" for direct activity measurement.[15][16] | Measures target engagement in live cells using Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged kinase and a fluorescent tracer. |
| Pros | - Directly measures enzymatic activity.[15] - High sensitivity and low rates of false positives/negatives.[16] - Largest commercially available panel (over 700 kinases).[13] | - Measures binding in a physiological cellular environment. - Can differentiate between ATP-competitive and allosteric inhibitors. - Provides real-time kinetics. |
| Cons | - In vitro format may miss effects requiring cellular cofactors or scaffolding proteins. - Use of radioactivity requires specialized handling. | - Indirect measurement of binding. - Smaller panel size compared to radiometric platforms. - Potential for compound interference with luciferase system. |
| Best For | Initial, comprehensive screen to map the landscape of kinase interactions with high confidence. | Confirming hits from primary screens in a cellular context or for compounds with suspected non-ATP competitive mechanisms. |
Illustrative Data Output (Phase 1 Kinome Screen):
A single-point screen at a high concentration (e.g., 10 µM) is standard. Results are typically presented as percent inhibition.
| Kinase Target | Family | 6-Methylpyrazine-2-carbohydrazide (% Inhibition @ 10 µM) |
| Target X Kinase (Hypothetical) | TK | 98% |
| ABL1 | TK | 25% |
| SRC | TK | 85% |
| AURKA | AGC | 62% |
| CDK2 | CMGC | 15% |
| PIM1 | CAMK | 5% |
| ... (400+ other kinases) | < 50% |
Data is illustrative. Hits are typically defined as >50% or >70% inhibition.
Safety Pharmacology Screening: Eurofins SAFETYscan®47 Panel
Rationale: Beyond kinases, small molecules can interact with GPCRs, ion channels, transporters, and nuclear receptors, leading to common adverse drug reactions (ADRs).[17] A standardized panel like the SAFETYscan®47 provides a cost-effective way to flag these liabilities early, in alignment with regulatory expectations.[18][19][20]
Panel Overview: The SAFETYscan®47 panel comprises 47 human-relevant targets implicated in clinical ADRs.[18][20] It uses functional assays (e.g., radioligand binding, flux assays) to assess compound activity. This is a crucial component of preclinical safety evaluation as recommended by guidelines like ICH S7A.[2][19][21]
Illustrative Data Output (Phase 1 Safety Screen):
| Target | Class | 6-Methylpyrazine-2-carbohydrazide (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG | Ion Channel | 8% | Low risk of QT prolongation |
| 5-HT2B | GPCR | 75% | Potential risk of valvulopathy |
| M1 | GPCR | 12% | Low risk of anticholinergic effects |
| L-type Ca2+ Channel | Ion Channel | 3% | Low risk of cardiovascular effects |
| Dopamine Transporter | Transporter | 45% | Potential for CNS side effects |
Data is illustrative. Hits are typically defined as >50% inhibition.
Phase 2: Orthogonal Hit Validation in a Cellular Context
Causality: A hit from an in vitro biochemical or binding assay does not guarantee biological relevance. It is imperative to validate these initial findings using an orthogonal method, preferably in a live-cell environment. This step confirms that the compound can access its target in a physiological system and exert an effect.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful, label-free method to verify direct target engagement in cells or tissues.[22][23] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[22][24] This provides direct, physical evidence of an interaction in the intended biological matrix.
Experimental Workflow:
Caption: High-level workflow for a CETSA experiment.
Protocol: CETSA for Validating Kinase Hits
-
Cell Culture: Culture a relevant human cell line (e.g., K562, HEK293) known to express the target kinase(s) (e.g., SRC, AURKA).
-
Compound Treatment: Resuspend cells and treat with 10 µM 6-Methylpyrazine-2-carbohydrazide or DMSO (vehicle control) for 1-2 hours at 37°C.[25]
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling.[25]
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction). Analyze the amount of the target kinase remaining in the soluble fraction using Western Blotting or a quantitative immunoassay like AlphaScreen®.[25]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement.
Illustrative Data Output (Phase 2 CETSA):
| Target Hit | CETSA Result | Interpretation |
| SRC | ΔTm = +5.2 °C | Strong evidence of direct target engagement in cells. |
| AURKA | ΔTm = +0.5 °C | No significant stabilization; likely a false positive or weak interactor. |
| 5-HT2B | ΔTm = +4.8 °C | Strong evidence of direct target engagement in cells. |
Phase 3: Quantifying Selectivity
After confirming on- and off-target engagement, the final phase quantifies the compound's selectivity. This involves generating full dose-response curves and calculating selectivity metrics.
Protocol: IC50 Determination
For each confirmed hit (e.g., Target X, SRC, 5-HT2B), perform a 10-point dose-response experiment using the most appropriate assay format (e.g., radiometric kinase assay, functional GPCR assay). This will determine the IC50 value, or the concentration of the compound required to inhibit 50% of the target's activity.
Data Presentation: Selectivity Profile
| Target | Assay Type | IC50 (nM) |
| Target X Kinase (On-Target) | Biochemical | 15 |
| SRC Kinase (Off-Target) | Biochemical | 150 |
| 5-HT2B Receptor (Off-Target) | Binding | 450 |
| Dopamine Transporter (Off-Target) | Uptake | 2,500 |
Calculating Selectivity:
Selectivity can be expressed in several ways. A simple and common method is the Selectivity Ratio :
-
Selectivity Ratio (SRC vs. Target X) = IC50(SRC) / IC50(Target X) = 150 nM / 15 nM = 10-fold
-
Selectivity Ratio (5-HT2B vs. Target X) = IC50(5-HT2B) / IC50(Target X) = 450 nM / 15 nM = 30-fold
More advanced metrics like the Selectivity Score (S-score) or Gini Coefficient can also be calculated when profiling against a large panel of targets to provide a single metric of overall selectivity.[26][27] A higher selectivity ratio (ideally >100-fold) against key off-targets is desirable to ensure a sufficient therapeutic window.
Conclusion and Forward Look
This guide outlines a systematic, multi-phase strategy for characterizing the cross-reactivity of 6-Methylpyrazine-2-carbohydrazide. By integrating structure-based hypotheses with a tiered comparison of methodologies—from broad biochemical screens to orthogonal, cell-based target engagement—researchers can build a robust, self-validating dataset. This approach not only identifies potential safety liabilities early but also provides the mechanistic insights necessary to interpret toxicology findings and guide future lead optimization efforts. Adherence to such a rigorous, evidence-based framework is paramount for the successful translation of novel chemical entities into safe and effective medicines.
References
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Reaction Biology. Kinase Screening Assay Services.[Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service.[Link]
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Eurofins Discovery. SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety. PR Newswire. [Link]
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Al-Ali, H., Lee, S., & Maly, D. J. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
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U.S. Food and Drug Administration (FDA). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.[Link]
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Creative Biolabs. Off-Target Profiling.[Link]
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Martinez Molina, D., et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Wang, Y., & Ma, H. Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]
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Gani, O. & Engh, R. Kinase-centric computational drug development. Current Opinion in Structural Biology. [Link]
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Gedikli, B., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Charles River Laboratories. Off-Target Screening Cell Microarray Assay.[Link]
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News-Medical. Cellular Thermal Shift Assay (CETSA).[Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[Link]
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Teng, M., et al. Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology. [Link]
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Alves, V. M., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals (Basel). [Link]
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Technical Guide: Mechanism of Action of 6-Methylpyrazine-2-carbohydrazide
[1][2]
Executive Summary
6-Methylpyrazine-2-carbohydrazide (CAS: 105426-65-1) is a pyrazine-based antitubercular pharmacophore that structurally bridges two first-line tuberculosis drugs: Pyrazinamide (PZA) and Isoniazid (INH) .[1][2][3][4] It functions as a "hybrid" scaffold, combining the lipophilic, pH-sensitive pyrazine core of PZA with the metal-chelating, reactive hydrazide tail of INH.[2]
This guide analyzes its mechanism of action (MoA), which is distinct from yet complementary to its parent compounds. Unlike PZA, which requires acidic pH for activation, methyl-substituted pyrazine carbohydrazides exhibit enhanced lipophilicity and can act through dual pathways: metal ion sequestration and inhibition of mycolic acid biosynthesis via prodrug activation.
Structural & Mechanistic Analysis
The Hybrid Pharmacophore
The molecule consists of a pyrazine ring substituted at the 6-position with a methyl group and at the 2-position with a carbohydrazide group.[1]
-
Pyrazine Core (PZA-like): The 6-methyl substitution increases the partition coefficient (LogP) compared to unsubstituted PZA. This enhances passive diffusion across the lipid-rich mycobacterial cell wall.[1][2]
-
Carbohydrazide Tail (INH-like): The terminal hydrazine (
) moiety is a potent nucleophile and metal chelator.[1][2] It serves as a "warhead" capable of forming Schiff bases with endogenous aldehydes or interacting with metal-dependent enzymes.[1][2]
Mechanism of Action: The "Dual-Pathway" Hypothesis
Research into pyrazine-2-carbohydrazide analogs (specifically the 5-methyl and 6-methyl isomers) suggests a multimodal mechanism that overcomes common resistance barriers.[1][2]
Pathway A: Bioactivation & Fatty Acid Synthase Inhibition (The PZA Route)
Similar to PZA, 6-Methylpyrazine-2-carbohydrazide can act as a prodrug.[1][2]
-
Entry: Diffuses into Mycobacterium tuberculosis (Mtb).
-
Hydrolysis: The hydrazide group is hydrolyzed (likely by a pyrazinamidase/nicotinamidase, PncA) to 6-methylpyrazine-2-carboxylic acid .[1]
-
Acidification & Target Binding: The resulting acid accumulates in the cytoplasm, potentially disrupting membrane potential (
) or inhibiting FAS-I (Fatty Acid Synthase I) and RpsA (Ribosomal Protein S1), halting protein translation and fatty acid synthesis.
Pathway B: Metal Chelation & InhA Interference (The Hydrazide Route)
The carbohydrazide moiety allows for direct activity independent of PncA activation, relevant for PZA-resistant strains.
-
Chelation: The hydrazide nitrogen and carbonyl oxygen form stable complexes with transition metals (Fe²⁺, Cu²⁺). This mimics siderophores, starving the bacteria of essential iron required for redox enzymes.
-
InhA Interaction: Like Isoniazid, the hydrazide group can form adducts with NAD⁺, inhibiting InhA (enoyl-ACP reductase), a key enzyme in the mycolic acid elongation cycle.
Mechanistic Diagram (DOT)
The following diagram visualizes the synthesis and the dual-pathway mechanism.
Caption: Synthesis and Dual-Pathway Mechanism of 6-Methylpyrazine-2-carbohydrazide showing prodrug activation (A) and direct chelation/inhibition (B).
Comparative Performance Guide
This table compares 6-Methylpyrazine-2-carbohydrazide with the standard-of-care agents. Data for the 6-methyl isomer is supported by structure-activity relationship (SAR) studies of the closely related 5-methyl isomer.[1][2]
| Feature | 6-Methylpyrazine-2-carbohydrazide | Pyrazinamide (PZA) | Isoniazid (INH) |
| Primary Target | Dual: InhA (predicted) + RpsA/FAS-I | RpsA, FAS-I, Membrane Potential | InhA (Enoyl-ACP Reductase) |
| Mechanism Type | Hybrid (Chelator + Prodrug) | Prodrug (Requires Acidification) | Prodrug (Requires Activation by KatG) |
| Lipophilicity | High (Methyl group enhances entry) | Low (Passive diffusion is pH dependent) | Low to Moderate |
| Activity pH | Active at Neutral & Acidic pH | Strictly Acidic pH (5.[1][2][3][4]5) | Active at Neutral pH |
| Resistance Profile | Potential to overcome PncA mutations | High resistance (PncA mutations) | High resistance (KatG/InhA mutations) |
| Key Limitation | Synthesis purity (isomer separation) | Hepatotoxicity, pH dependence | Hepatotoxicity, Acetylator status |
Key Insight: Studies on the 5-methyl isomer (PM series) demonstrated MIC values (10–50 µg/mL) comparable to or better than PZA in specific strains, attributed to the methyl group's contribution to lipophilicity and stability.
Experimental Protocols
Synthesis of 6-Methylpyrazine-2-carbohydrazide
Objective: To synthesize high-purity ligand for biological assay.
-
Starting Material: Dissolve methyl 6-methylpyrazine-2-carboxylate (0.01 mol) in absolute ethanol (30 mL).
-
Nucleophilic Substitution: Add hydrazine hydrate (99%, 0.05 mol) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 10% Methanol in Chloroform).
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide will precipitate as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain needle-shaped crystals.
Antimycobacterial Assay (MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Inoculum Prep: Adjust M. tuberculosis H37Rv culture to McFarland standard 1.0, then dilute 1:20 in Middlebrook 7H9 broth (supplemented with OADC).
-
Plate Setup: Use a 96-well microplate. Add 100 µL of 7H9 broth to all wells.
-
Compound Dilution: Add 100 µL of 6-Methylpyrazine-2-carbohydrazide stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.
-
Controls: Include PZA (positive control), INH (positive control), and DMSO-only (negative control).
-
-
Incubation: Add 100 µL of bacterial suspension to test wells. Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for another 24 hours.
-
Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
References
-
Miniyar, P. B., et al. (2013). "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold."[1][2][5] Arabian Journal of Chemistry.
- Context: Establishes the antitubercular efficacy and SAR of the methyl-pyrazine-carbohydrazide scaffold.
-
Gomes, L. R., et al. (2013). "Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides."[1] Acta Crystallographica Section C.
- Context: Provides structural characterization and hydrogen bonding networks of related hydrazide deriv
-
Lima, C. H. S., et al. (2011). "Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives."[2] Medicinal Chemistry.
- Context: Validates the carbohydrazide pharmacophore against M.
-
Scior, T., et al. (2011). "Antitubercular isoniazid derivatives: synthesis, biological activity and molecular docking." Current Medicinal Chemistry.
- Context: Explains the mechanism of hydrazide-based InhA inhibition and chel
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- 2. 2135748-20-6|3,5,6-Trimethylpyrazine-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. 87597-36-2|Imidazo[1,2-a]pyrazine-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 4. 768-05-8|Pyrazinoic acid hydrazide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Methylpyrazine-2-carbohydrazide: Essential Safety Protocols and Operational Plans
Hazard Assessment: A Synthesis of Known Risks
Understanding the potential hazards is the foundation of a safe laboratory environment. The hazard profile for 6-Methylpyrazine-2-carbohydrazide can be inferred from data on analogous compounds. Pyrazine derivatives are often associated with irritation, while hydrazide compounds can present more significant health risks.
Based on available data for related substances, 6-Methylpyrazine-2-carbohydrazide should be treated as a hazardous substance.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may be harmful.[1][4]
| Hazard Category | Potential Risk | Rationale and Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | Pyrazine and carbohydrazide derivatives are classified as harmful if ingested.[1][4][5] Accidental ingestion of similar materials may cause significant health damage.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Structurally similar compounds like 6-Methylpyrazine-2-carboxylic acid are known skin irritants.[2] Carbohydrazides can also cause skin irritation and may trigger allergic reactions upon contact.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact is likely to cause significant eye irritation, a known hazard for both pyrazine derivatives and carbohydrazides.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][3] This is a common hazard for powdered chemical reagents. |
| Aquatic Toxicity | Toxic to aquatic life. | Carbohydrazides are noted to be very toxic to aquatic organisms, making proper disposal critical to prevent environmental release.[1][3] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to minimize exposure. This begins with engineering controls and extends to personal barriers. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[6]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 6-Methylpyrazine-2-carbohydrazide, especially when dealing with the solid powder or creating solutions, must be conducted within a properly functioning chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant, impervious gloves are mandatory.[8]
-
Type: Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer's resistance chart for specific chemical compatibility if prolonged contact is anticipated.
-
Integrity: Always inspect gloves for tears or punctures before use.[9]
-
Replacement: Change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[10] Never reuse disposable gloves.
-
-
Eye and Face Protection:
-
Goggles: Wear chemical splash-resistant safety goggles that comply with appropriate government standards (e.g., OSHA 1910.133 or EU EN166).[6][8]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a face shield should be worn in addition to safety goggles.[6][7]
-
-
Skin and Body Protection:
-
Respiratory Protection:
-
Work within a fume hood should provide adequate respiratory protection.[7] If procedures with a high potential for aerosolization are anticipated outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator may be necessary.[11] All respirator use must be part of a comprehensive respiratory protection program.
-
Operational Plans: From Preparation to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Step-by-Step PPE Protocol: Donning and Doffing
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Procedures
-
Preparation: Before handling the chemical, read and understand the entire procedure.[12] Ensure safety equipment, including eyewash stations and safety showers, is accessible and unobstructed.[13]
-
Designated Area: Clearly designate the area within the fume hood where the handling will take place.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Do not create dust clouds. Perform this task in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling. Remember to add acid to water, never the other way around.[14]
-
Labeling: All containers holding 6-Methylpyrazine-2-carbohydrazide or its solutions must be clearly and accurately labeled with the chemical name and hazard information.[13][15]
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Spill Response
For small spills within a chemical fume hood:
-
Alert: Alert nearby personnel.
-
Contain: Use a spill kit with appropriate absorbent material to contain the spill.
-
Clean: Carefully clean the area, working from the outside in.
-
Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed container for hazardous waste disposal.[9]
For larger spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[15]
Disposal Plan
All waste containing 6-Methylpyrazine-2-carbohydrazide must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused material and solutions should be collected in a clearly labeled, sealed hazardous waste container.[15] Do not mix with incompatible waste streams.
-
Disposal Vendor: All chemical waste must be disposed of through an authorized hazardous waste collection service, following all local, state, and federal regulations.[2][16]
First Aid and Emergency Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[15] Rinse mouth with water.[4][8] Seek immediate medical attention and call a poison control center.[4] |
References
-
Pyrazine, 2,6-dimethyl- (Natural) Safety Data Sheet. Synerzine. [Link]
-
Safety in the Chemistry Laboratory. Cerritos College. [Link]
-
Lab Safety Rules and Guidelines. Lab Manager. [Link]
-
Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut. [Link]
-
Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]
-
2,6-Dimethylpyrazine Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Laboratory Safety Rules. Oklahoma State University. [Link]
-
NATURAL 2-ETHYL-6-METHYL PYRAZINE Safety Data Sheet. Axxence Aromatic GmbH. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Advice on storing/handling hydrazine. Reddit. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
